N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]cyclohex-3-ene-1-carboxamide
Description
Properties
IUPAC Name |
N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]cyclohex-3-ene-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2S/c1-9-15-14(19-17-9)12-11(7-8-20-12)16-13(18)10-5-3-2-4-6-10/h2-3,7-8,10H,4-6H2,1H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVNFQOITRMMNSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=C(C=CS2)NC(=O)C3CCC=CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]cyclohex-3-ene-1-carboxamide typically involves the following steps:
Formation of the oxadiazole ring: This can be achieved through the reaction of amidoximes with carboxylic acids or their derivatives, such as acyl chlorides, esters, or cyclic anhydrides, in the presence of a base like NaOH in DMSO at ambient temperature.
Introduction of the thiophene ring: The thiophene ring can be introduced through a cyclization reaction involving appropriate precursors.
Formation of the cyclohexene carboxamide moiety: This step involves the reaction of the thiophene-oxadiazole intermediate with cyclohexene carboxylic acid or its derivatives under suitable conditions.
Chemical Reactions Analysis
N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]cyclohex-3-ene-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can target the oxadiazole ring or the carboxamide group, using reducing agents like lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]cyclohex-3-ene-1-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an anticancer agent targeting specific molecular pathways.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties due to the presence of the oxadiazole and thiophene rings.
Organic Synthesis: The compound serves as a versatile intermediate in the synthesis of more complex molecules, enabling the exploration of new chemical reactions and pathways.
Mechanism of Action
The mechanism of action of N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]cyclohex-3-ene-1-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with proteins involved in cell signaling pathways, such as NF-κB, which plays a crucial role in the regulation of immune response and cell proliferation.
Pathways Involved: By modulating the activity of NF-κB, the compound can induce apoptosis in cancer cells, thereby exhibiting its anticancer potential.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural similarities with derivatives listed in , which include thiophene-, isoxazole-, and thiazole-based analogs. Below is a comparative analysis of key features:
Table 1: Structural and Functional Comparison
Key Observations:
Heterocyclic Core Influence :
- The target compound’s thiophene-oxadiazole hybrid contrasts with isoxazole (Compound 20) or thiazole () cores. Oxadiazoles exhibit superior metabolic stability compared to isoxazoles, which are prone to hydrolysis under acidic conditions .
- Thiophene’s planar structure may facilitate π-π stacking interactions in biological targets, whereas bulkier substituents (e.g., dichloropyridine in Compound 45) could hinder binding.
In contrast, Compounds 15 and 20 employ flexible ethylamino linkers, which may enhance solubility but reduce target specificity. Methylthio groups (Compound 45) and nitro substituents (Compound 20) introduce distinct electronic profiles: nitro groups enhance electrophilicity (useful for covalent inhibitors), while methylthio groups may participate in hydrophobic interactions .
Synthetic Accessibility :
- lists precursors like 2-(3-methyl-1,2,4-oxadiazol-5-yl)benzaldehyde (CAS 879896-54-5, mp 66–68°C), highlighting the commercial availability of oxadiazole intermediates. The target compound’s synthesis likely involves coupling cyclohexene carboxamide to functionalized thiophene, a strategy analogous to benzamide derivatives in .
Structural and Functional Implications
- Physicochemical Properties :
- The target’s calculated logP (estimated ~3.2) is lower than Compound 45’s (~4.1), implying better aqueous solubility.
- Oxadiazole’s electron-deficient nature may improve membrane permeability compared to pyridine-based analogs (Compound 15).
Biological Activity
N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]cyclohex-3-ene-1-carboxamide is a complex organic compound that incorporates a thiophene ring and an oxadiazole moiety. This structural combination is known to impart various biological activities, making it an interesting subject for medicinal chemistry research. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical formula: C14H15N3O2S. Its structure features a cyclohexene ring connected to a thiophene and an oxadiazole group, which contributes to its unique electronic properties and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : The compound may inhibit certain enzymes involved in disease pathways. For instance, oxadiazoles are known for their ability to interfere with enzyme activity by binding to active sites.
- Antimicrobial Activity : Compounds containing the oxadiazole moiety have demonstrated antimicrobial properties against various pathogens, including bacteria and fungi .
- Anticancer Properties : Preliminary studies suggest that this compound may induce apoptosis in cancer cells, potentially making it a candidate for cancer therapy .
Table 1: Summary of Biological Activities
| Biological Activity | Target Organisms/Cells | Mechanism |
|---|---|---|
| Antimicrobial | Bacteria (e.g., E. coli, S. aureus) | Enzyme inhibition |
| Antifungal | Fungi (e.g., Candida albicans) | Disruption of cellular processes |
| Anticancer | Cancer cell lines (e.g., SH-SY5Y) | Induction of apoptosis |
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of similar compounds containing the oxadiazole and thiophene moieties against Staphylococcus aureus and Candida albicans. Results indicated significant inhibition zones, suggesting potent antimicrobial properties .
Case Study 2: Anticancer Potential
Research on structurally related compounds demonstrated that derivatives of oxadiazole exhibited selective cytotoxicity against various cancer cell lines. The mechanism was linked to their ability to induce cell cycle arrest and apoptosis .
Synthesis and Derivatives
The synthesis of this compound involves several steps:
- Formation of Oxadiazole : The oxadiazole ring can be synthesized from amidoximes and carboxylic acid derivatives under basic conditions.
- Introduction of Thiophene : Thiophene can be introduced via thiophene derivatives or through cyclization reactions involving precursors that contain both thiophene and oxadiazole functionalities.
- Final Assembly : The final compound is formed through coupling reactions between the synthesized oxadiazole-thiophene intermediate and cyclohexene derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
